Cas no 2229008-68-6 (tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate)

Tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate is a fluorinated piperazine derivative with a protected amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, while the difluoropentyl chain introduces unique steric and electronic properties. This compound is particularly valuable in the development of bioactive molecules, including pharmaceuticals, due to its ability to modulate solubility, metabolic stability, and binding affinity. The presence of both amine and carboxylate functionalities allows for further functionalization, enabling its use in peptide coupling, linker design, and scaffold diversification. Its well-defined structure ensures reproducibility in research and industrial applications.
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate structure
2229008-68-6 structure
商品名:tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
CAS番号:2229008-68-6
MF:C14H27F2N3O2
メガワット:307.379890680313
CID:6482834
PubChem ID:165827605

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
    • EN300-1884931
    • 2229008-68-6
    • インチ: 1S/C14H27F2N3O2/c1-13(2,3)21-12(20)19-9-7-18(8-10-19)6-4-5-14(15,16)11-17/h4-11,17H2,1-3H3
    • InChIKey: DVYPLJMZOIQBMY-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(CCCN1CCN(C(=O)OC(C)(C)C)CC1)F

計算された属性

  • せいみつぶんしりょう: 307.20713344g/mol
  • どういたいしつりょう: 307.20713344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1884931-0.5g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
0.5g
$1385.0 2023-09-18
Enamine
EN300-1884931-5.0g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
5g
$4184.0 2023-06-01
Enamine
EN300-1884931-0.25g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
0.25g
$1328.0 2023-09-18
Enamine
EN300-1884931-5g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
5g
$4184.0 2023-09-18
Enamine
EN300-1884931-10g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
10g
$6205.0 2023-09-18
Enamine
EN300-1884931-1g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
1g
$1442.0 2023-09-18
Enamine
EN300-1884931-2.5g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
2.5g
$2828.0 2023-09-18
Enamine
EN300-1884931-0.1g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
0.1g
$1269.0 2023-09-18
Enamine
EN300-1884931-1.0g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
1g
$1442.0 2023-06-01
Enamine
EN300-1884931-10.0g
tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate
2229008-68-6
10g
$6205.0 2023-06-01

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate 関連文献

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylateに関する追加情報

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate: A Comprehensive Overview

tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate, with the CAS number 2229008-68-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 5-amino-4,4-difluoropentyl chain. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The piperazine ring is a well-known heterocyclic structure that has been extensively studied for its role in various bioactive compounds. In this compound, the piperazine ring is further modified with a tert-butyl group at the 1-position and a 5-amino-4,4-difluoropentyl chain at the 4-position. This substitution pattern introduces steric and electronic effects that can influence the molecule's reactivity and bioavailability. The presence of the amino group (-NH2) and fluorine atoms in the pentyl chain adds complexity to the molecule's properties, making it an intriguing subject for further investigation.

Recent studies have highlighted the potential of tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate in drug discovery. Researchers have explored its ability to act as a precursor for more complex molecules, particularly in the development of bioactive agents targeting specific biological pathways. The amino group in the pentyl chain can serve as a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The introduction of the tert-butyl group and the pentyl chain requires careful control over reaction conditions to ensure high yields and purity. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has been reported to improve the efficiency of this process.

The structural features of tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate also make it an interesting candidate for materials science applications. The piperazine ring's ability to form hydrogen bonds and its flexibility can be exploited in designing polymers or supramolecular assemblies. Additionally, the fluorine atoms in the pentyl chain contribute to the molecule's hydrophobicity, which could be advantageous in certain applications requiring oil-water partitioning properties.

From an analytical standpoint, this compound has been characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have provided insights into its molecular structure and stability under different conditions. For instance, studies have shown that the tert-butyl group enhances the molecule's thermal stability due to its bulky nature and electron-donating effects.

In conclusion, tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate is a multifaceted compound with promising potential across diverse fields. Its unique structure offers opportunities for further research into its chemical reactivity, biological activity, and material properties. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.

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